molecular formula C12H18ClN3O B2422379 N-[3-(4-Chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide CAS No. 2305480-06-0

N-[3-(4-Chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide

Cat. No. B2422379
M. Wt: 255.75
InChI Key: MJUCKAIMUNMNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine .


Molecular Structure Analysis

The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

3,5-Dimethylpyrazole has found use as a blocking agent for isocyanates .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 96.1304 .

Safety And Hazards

The compound has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, H361, H373 .

properties

IUPAC Name

N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-5-11(17)14-7-6-8(2)16-10(4)12(13)9(3)15-16/h5,8H,1,6-7H2,2-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUCKAIMUNMNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CCNC(=O)C=C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.